molecular formula C17H32N2O3 B12078236 tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate

Cat. No.: B12078236
M. Wt: 312.4 g/mol
InChI Key: AIIDYENTOABHAQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C14H26N2O3 . This compound is characterized by the presence of a piperidine ring, a tetrahydro-2H-pyran group, and a tert-butyl ester functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydro-2H-pyran Group: This step involves the reaction of the piperidine derivative with tetrahydro-2H-pyran-4-ylamine under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the tetrahydro-2H-pyran group.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or other nucleophiles/electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate
  • tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
  • tert-Butyl (2S)-2-(4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-yl)amino methyl)-1-pyrrolidinecarboxylate

Uniqueness

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 4-[2-(oxan-4-ylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-10-5-14(6-11-19)4-9-18-15-7-12-21-13-8-15/h14-15,18H,4-13H2,1-3H3

InChI Key

AIIDYENTOABHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC2CCOCC2

Origin of Product

United States

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